molecular formula C10H12Cl2N2OS B4726527 3-[(3,4-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE

3-[(3,4-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE

Cat. No.: B4726527
M. Wt: 279.19 g/mol
InChI Key: UKKOMPLEPHFNNF-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl-propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzylthiourea. This intermediate is then reacted with propanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol or amine derivatives

    Substitution: Compounds with different nucleophilic groups replacing the dichlorobenzyl group

Scientific Research Applications

3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2OS/c11-8-2-1-7(5-9(8)12)6-16-4-3-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOMPLEPHFNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCCC(=O)NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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